molecular formula C18H23F2NO2 B2564552 N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide CAS No. 2034422-56-3

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide

Cat. No.: B2564552
CAS No.: 2034422-56-3
M. Wt: 323.384
InChI Key: SAXNRGOPDCEHPO-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorocyclohexyl group attached to a phenyloxane carboxamide, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with 4-phenyloxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous monitoring and quality control measures ensure the consistency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile involved .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with ion channels or signaling proteins, altering cellular responses and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
  • (5-fluoro-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4,4-difluorocyclohexyl)acetamide

Uniqueness

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide stands out due to its unique combination of a difluorocyclohexyl group and a phenyloxane carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO2/c19-18(20)8-6-15(7-9-18)21-16(22)17(10-12-23-13-11-17)14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNRGOPDCEHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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